2-(3,4-Dimethoxyphenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine is a synthetic organic compound that belongs to the thiazolidine class This compound is characterized by its unique structure, which includes a thiazolidine ring, a dimethoxyphenyl group, and a nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine typically involves a multi-step process. One common method includes the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable thiol with an α-halo ketone under basic conditions.
Introduction of Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a dimethoxybenzene derivative reacts with an appropriate electrophile.
Sulfonylation: The final step involves the sulfonylation of the thiazolidine intermediate with a sulfonyl chloride derivative, such as 4-methyl-3-nitrobenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where nucleophiles replace substituents like methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where thiazolidine derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, the nitrophenylsulfonyl group may interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-3-(phenylsulfonyl)thiazolidine: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)sulfonyl)thiazolidine: Similar structure but without the nitro group, potentially leading to different chemical and biological properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine is unique due to the presence of both the dimethoxyphenyl and nitrophenylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-(3,4-Dimethoxyphenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial, anticancer, and antioxidant properties. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound features a thiazolidine ring substituted with both methoxy and nitrophenyl groups. This structural complexity is believed to contribute to its varied biological activities.
Structural Formula
The compound can be represented by the following molecular formula:
- Molecular Formula : C15H16N2O5S
- Molecular Weight : 336.36 g/mol
Antibacterial Activity
Research has indicated that thiazolidine derivatives exhibit significant antibacterial properties. A study on related compounds demonstrated that thiazolidinones could inhibit bacterial growth effectively against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aromatic ring enhances this activity.
Case Study: Antibacterial Efficacy
In a comparative study, various thiazolidine derivatives were tested against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with specific substitutions showed inhibition percentages ranging from 53.84% to 91.66% against these pathogens .
Compound | Inhibition Against E. coli (%) | Inhibition Against S. aureus (%) |
---|---|---|
2-(Chlorophenyl-imino)thiazolidin-4-one | 88.46% | 91.66% |
2-(Methoxyphenyl-imino)thiazolidin-4-one | 75.00% | 80.00% |
Anticancer Activity
Thiazolidine derivatives have been explored for their anticancer potential, particularly against various cancer cell lines such as HT29 (colon cancer), H460 (lung cancer), and others. The presence of specific substituents on the thiazolidine ring significantly influences their antiproliferative activity.
Case Study: Anticancer Efficacy
In vitro studies have shown that certain thiazolidine derivatives exhibit IC50 values in the low micromolar range against HT29 cells, indicating potent anticancer activity. For example, one study reported an IC50 value of approximately 12 µM for a closely related thiazolidine derivative .
Antioxidant Activity
The antioxidant properties of thiazolidine derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress. The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Research Findings
In several assays, compounds similar to this compound have shown significant scavenging activities with percent inhibition values reaching up to 81.8% in ABTS assays .
The mechanisms underlying the biological activities of thiazolidine derivatives are multifaceted:
- Antibacterial Mechanism : Thiazolidines may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
- Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases or by modulating signaling pathways related to cell proliferation and survival.
- Antioxidant Mechanism : The presence of hydroxyl groups in the structure allows these compounds to donate electrons, thereby neutralizing free radicals.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S2/c1-12-4-6-14(11-15(12)20(21)22)28(23,24)19-8-9-27-18(19)13-5-7-16(25-2)17(10-13)26-3/h4-7,10-11,18H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFUCZFFQHKYLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.